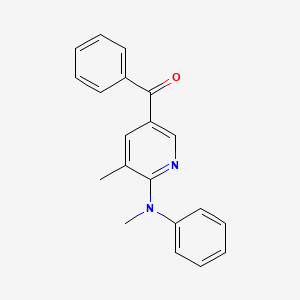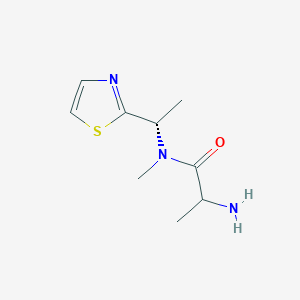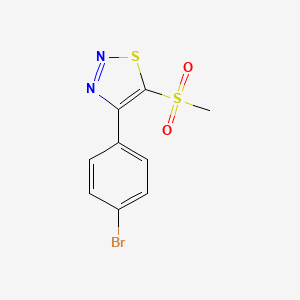
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to the thiadiazole ring
Méthodes De Préparation
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromobenzene and methylsulfonyl chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole include other thiadiazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications
Some similar compounds include:
- 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Methylphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Propriétés
Formule moléculaire |
C9H7BrN2O2S2 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7BrN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clé InChI |
RZBPUBUFXSDPRM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



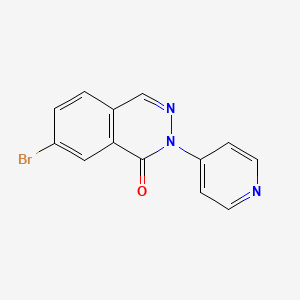
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)


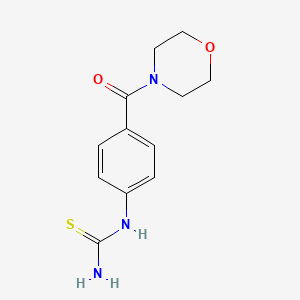


![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)

